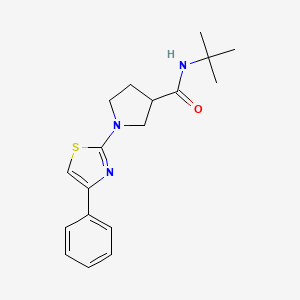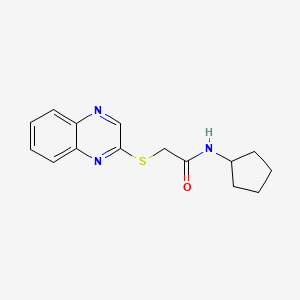![molecular formula C19H24N4O B15116546 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116546.png)
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of a class of molecules known for their interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of ethyl cyanoacetate, thiourea, and an appropriate aromatic aldehyde in the presence of potassium carbonate as a base . This reaction is carried out under reflux conditions in absolute ethanol. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving neurotransmitters.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters like catecholamines, noradrenaline, and epinephrine . By binding to these receptors, the compound can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil . it stands out due to its specific binding affinity and pharmacokinetic profile, making it a promising candidate for further research and development. Other similar compounds include:
- 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
- Various substituted derivatives of arylpiperazines
These compounds share structural similarities but differ in their specific interactions and therapeutic potentials.
Eigenschaften
Molekularformel |
C19H24N4O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-14-13-18(21-19(20-14)15-7-8-15)23-11-9-22(10-12-23)16-5-3-4-6-17(16)24-2/h3-6,13,15H,7-12H2,1-2H3 |
InChI-Schlüssel |
JEFHOZCLHKMSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B15116466.png)
![5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15116467.png)

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15116476.png)

![2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15116495.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B15116501.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15116513.png)
![[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116523.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116530.png)
![N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116537.png)

amino}pyridine-2-carboxamide](/img/structure/B15116554.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116555.png)
